molecular formula C17H14ClN3O2 B5538141 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B5538141
M. Wt: 327.8 g/mol
InChI Key: WHRUPQXCBUOZKH-UHFFFAOYSA-N
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Description

2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as DMIBH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMIBH is a synthetic molecule that possesses a unique chemical structure, which makes it an attractive candidate for use in research studies.

Scientific Research Applications

2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapies. 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of novel antibiotics.

Mechanism of Action

The mechanism of action of 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cell growth and proliferation. 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to inhibit the activity of the protein kinase, Akt, which is involved in the regulation of various cellular processes, including cell survival and proliferation.
Biochemical and Physiological Effects
2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of various signaling pathways. 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and melanoma. 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to inhibit the growth and proliferation of various cancer cell lines, making it a potential candidate for the development of novel cancer therapies. 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to modulate various signaling pathways, including the Wnt/β-catenin and PI3K/Akt signaling pathways.

Advantages and Limitations for Lab Experiments

2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages for use in lab experiments, including its synthetic nature, high purity, and well-defined chemical structure. 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be easily synthesized using a multi-step process, which allows for the production of high yields of 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide with high purity. 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide also possesses a well-defined chemical structure, which allows for the accurate characterization of its biochemical and physiological effects. However, 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide also has some limitations for use in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, including the development of novel cancer therapies, the elucidation of its mechanism of action, and the optimization of its synthetic method. 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has shown promising results in preclinical studies as a potential candidate for the development of novel cancer therapies. Further studies are needed to determine its efficacy and safety in clinical trials. The mechanism of action of 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. The synthetic method of 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can also be optimized to improve its yield and purity, which will facilitate its use in research studies.

Synthesis Methods

2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-chlorobenzohydrazide with acetic anhydride to form the intermediate product, 2-acetoxybenzohydrazide. This intermediate product is then reacted with 1,5-dimethyl-2-oxo-1,2-dihydro-3H-indole to form 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. The synthesis method has been optimized to produce high yields of 2-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide with high purity.

properties

IUPAC Name

2-chloro-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-7-8-14-12(9-10)15(17(23)21(14)2)19-20-16(22)11-5-3-4-6-13(11)18/h3-9,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRUPQXCBUOZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC=CC=C3Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

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